molecular formula C12H14O3 B3258942 Isobutyl 2-oxo-2-phenylacetate CAS No. 31197-67-8

Isobutyl 2-oxo-2-phenylacetate

Cat. No. B3258942
CAS RN: 31197-67-8
M. Wt: 206.24 g/mol
InChI Key: CAHMRACQUKLCGJ-UHFFFAOYSA-N
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Description

Isobutyl 2-oxo-2-phenylacetate is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Isobutyl 2-oxo-2-phenylacetate is represented by the formula C12H14O3 . The structure is composed of an isobutyl group (C4H9) attached to a 2-oxo-2-phenylacetate group.

Scientific Research Applications

Extraction and Recovery in Pharmaceutical Industry

A study by Wasewar et al. (2015) explored the recovery of phenylacetic acid, a component structurally related to Isobutyl 2-oxo-2-phenylacetate, from aqueous waste. This process is significant in the pharmaceutical industry for the production of antibiotics. They used tri-n-butyl phosphate in methyl isobutyl ketone and petroleum ether for the extraction, analyzing the mechanism and efficiency of this process (Wasewar et al., 2015).

Conversion to Phenylacetone

Tsujikawa et al. (2021) investigated the conversion of compounds, including methyl 3-oxo-2-phenylbutyrate, to phenylacetone. Phenylacetone is a precursor to amphetamines, making this research relevant in understanding synthetic pathways in drug chemistry. The study used gas chromatography-mass spectrometry (GC-MS) to analyze the conversion process under various conditions (Tsujikawa et al., 2021).

Hypolipidaemic Agent Study

Research by Hess et al. (1969) on phenolic ethers, closely related to Isobutyl 2-oxo-2-phenylacetate, indicated that derivatives of phenylacetic acid can reduce plasma cholesterol levels. This study contributes to understanding the potential therapeutic applications of these compounds in treating hyperlipidemia (Hess et al., 1969).

Crystal Structure Analysis

A study by Li et al. (2011) on the crystal structure of a complex related to Isobutyl 2-oxo-2-phenylacetate offers insights into the molecular configurations and potential applications in material science. This research provides a deeper understanding of the structural properties of similar compounds (Li et al., 2011).

Synthesis and Characterization

Wu et al. (2010) conducted research on the synthesis of derivatives of 2-oxo-2-phenylacetate, providing valuable information on chemical synthesis methods and the properties of these compounds. Their work contributes to the broader understanding of synthetic routes and chemical behaviors of compounds like Isobutyl 2-oxo-2-phenylacetate (Wu et al., 2010).

properties

IUPAC Name

2-methylpropyl 2-oxo-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(2)8-15-12(14)11(13)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHMRACQUKLCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isobutyl 2-oxo-2-phenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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